molecular formula C18H17N3O B11545815 N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide

N-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)acetamide

Cat. No.: B11545815
M. Wt: 291.3 g/mol
InChI Key: NJQCUBCDLPTTNT-UHFFFAOYSA-N
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Description

N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems .

Chemical Reactions Analysis

N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of colchicine, a well-known anticancer agent .

Comparison with Similar Compounds

N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be compared with other indole derivatives, such as:

N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE stands out due to its unique combination of anticancer and antimicrobial properties, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C18H17N3O/c1-12-17(16-5-3-4-6-18(16)20-12)11-19-14-7-9-15(10-8-14)21-13(2)22/h3-11,20H,1-2H3,(H,21,22)

InChI Key

NJQCUBCDLPTTNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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